molecular formula C8H5FINO B15207326 4-(Fluoromethyl)-2-iodobenzo[d]oxazole

4-(Fluoromethyl)-2-iodobenzo[d]oxazole

Katalognummer: B15207326
Molekulargewicht: 277.03 g/mol
InChI-Schlüssel: AROWBPNTPJBJSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Fluoromethyl)-2-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoromethyl group at the 4-position and an iodine atom at the 2-position of the benzo[d]oxazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-2-iodobenzo[d]oxazole typically involves the introduction of the fluoromethyl and iodine substituents onto the oxazole ring. One common method involves the reaction of a suitable benzo[d]oxazole precursor with fluoromethylating and iodinating agents under controlled conditions. For instance, the precursor can be treated with a fluoromethylating reagent such as fluoromethyl iodide in the presence of a base, followed by iodination using iodine or an iodine-containing compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Fluoromethyl)-2-iodobenzo[d]oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]oxazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Fluoromethyl)-2-iodobenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural properties.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Fluoromethyl)-2-iodobenzo[d]oxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The fluoromethyl and iodine substituents can influence the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

4-(Fluoromethyl)-2-iodobenzo[d]oxazole can be compared with other oxazole derivatives, such as:

    2-Iodobenzo[d]oxazole: Lacks the fluoromethyl group, which may affect its reactivity and biological activity.

    4-Methyl-2-iodobenzo[d]oxazole: Contains a methyl group instead of a fluoromethyl group, which can influence its chemical properties and interactions.

    4-(Fluoromethyl)-2-chlorobenzo[d]oxazole:

The presence of the fluoromethyl and iodine substituents in this compound makes it unique and potentially more versatile in various applications compared to its analogs .

Eigenschaften

Molekularformel

C8H5FINO

Molekulargewicht

277.03 g/mol

IUPAC-Name

4-(fluoromethyl)-2-iodo-1,3-benzoxazole

InChI

InChI=1S/C8H5FINO/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2

InChI-Schlüssel

AROWBPNTPJBJSV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)OC(=N2)I)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.